4-Cyclohexyltetrahydro-2H-pyran-4-OL
Description
Contextualization of Tetrahydropyran (B127337) Derivatives as Versatile Organic Scaffolds
The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in organic chemistry. Its prevalence in a vast array of natural products, including carbohydrates, pheromones, and complex polyether antibiotics, underscores its evolutionary selection as a stable and synthetically accessible structural motif. In synthetic organic chemistry, the THP moiety is not only a target but also a tool; for instance, the dihydropyran precursor is famously used to install the tetrahydropyranyl protecting group on alcohols. The conformational behavior of the tetrahydropyran ring, akin to cyclohexane (B81311), with its chair and boat forms, provides a three-dimensional diversity that is crucial for molecular recognition and biological activity. The synthesis of substituted tetrahydropyrans is a significant area of research, with methods such as the Prins cyclization, hetero-Diels-Alder reactions, and intramolecular etherification being cornerstone strategies.
Significance of Tertiary Alcohols in Complex Molecule Synthesis and Chemical Transformations
Tertiary alcohols, characterized by a hydroxyl group attached to a carbon atom that is bonded to three other carbon atoms, are pivotal functional groups in the synthesis of complex organic molecules. pearson.commasterorganicchemistry.com Their unique steric hindrance and lack of an alpha-hydrogen atom render them resistant to oxidation under standard conditions, a property that can be strategically exploited in multi-step syntheses. pearson.com The formation of tertiary alcohols often involves the creation of a new carbon-carbon bond, typically through the nucleophilic addition of an organometallic reagent, such as a Grignard or organolithium reagent, to a ketone. organicchemistrytutor.comlibretexts.org This bond-forming event is a powerful tool for assembling complex carbon skeletons. Furthermore, the hydroxyl group of a tertiary alcohol can be a versatile handle for subsequent chemical transformations, including substitution reactions under acidic conditions or conversion to a leaving group for elimination or rearrangement reactions.
Overview of Research Trajectories and Academic Significance of 4-Cyclohexyltetrahydro-2H-pyran-4-OL
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its academic significance can be inferred from the constituent parts of the molecule. Research into molecules of this class generally explores several key areas. A primary focus is the development of stereoselective synthetic methodologies. Given that the C4 carbon is a stereocenter, controlling the stereochemistry of the hydroxyl and cyclohexyl groups is a significant synthetic challenge.
Another research trajectory involves the exploration of the conformational preferences of the substituted tetrahydropyran ring. The bulky cyclohexyl group at the C4 position is expected to have a strong influence on the ring's conformational equilibrium, which in turn would affect its reactivity and potential biological interactions. Furthermore, compounds of this nature are often synthesized as intermediates or building blocks for more complex molecular targets, such as potential pharmaceuticals or new materials. The combination of a lipophilic cyclohexyl group and a polar hydroxyl group on a stable heterocyclic core makes it an interesting candidate for structure-activity relationship (SAR) studies in medicinal chemistry.
Scope and Objectives of Comprehensive Research Initiatives on this compound
A comprehensive research initiative on this compound would logically encompass several key objectives. The primary goal would be the development of an efficient and stereoselective synthesis. This would involve a detailed investigation of the Grignard reaction between a cyclohexylmagnesium halide and tetrahydro-4H-pyran-4-one, including optimization of reaction conditions to maximize yield and control stereoselectivity.
A second major objective would be the full characterization of the compound. This includes unambiguous determination of its structure and stereochemistry using a suite of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A further objective would be to explore the chemical reactivity of this compound. This would involve subjecting the molecule to various reaction conditions to probe the reactivity of the tertiary alcohol and the stability of the tetrahydropyran ring. Finally, a forward-looking objective would be to investigate its potential applications, for instance, as a precursor for the synthesis of novel heterocyclic compounds or as a scaffold for the development of new biologically active agents.
Synthetic Pathways and Spectroscopic Analysis
A plausible and widely used method for the synthesis of 4-substituted tetrahydro-2H-pyran-4-ols is the Grignard reaction. organicchemistrytutor.comlibretexts.org This involves the nucleophilic addition of a Grignard reagent to the corresponding cyclic ketone.
The Grignard Reaction: A Key Synthetic Route
The synthesis of this compound can be efficiently achieved through the reaction of cyclohexylmagnesium bromide with tetrahydro-4H-pyran-4-one. The reaction proceeds via the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
Reaction Scheme:
| Reactant/Reagent | Role | Key Considerations |
| Cyclohexyl Bromide | Grignard Precursor | Must be free of moisture. |
| Magnesium (Mg) | Metal for Grignard formation | Typically used as turnings or ribbon. |
| Tetrahydro-4H-pyran-4-one | Electrophile | The ketone substrate. |
| Anhydrous Ether (e.g., Diethyl ether or THF) | Solvent | Essential for stabilizing the Grignard reagent. |
| Acidic Workup (e.g., aq. HCl or NH₄Cl) | Proton Source | Neutralizes the reaction and protonates the alkoxide. |
Expected Spectroscopic Data
| Spectroscopic Technique | Expected Features |
| ¹H NMR | - Complex multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexyl and tetrahydropyran ring protons. - A broad singlet for the hydroxyl proton (disappears upon D₂O exchange). - Signals for the protons on the carbons adjacent to the oxygen atom in the tetrahydropyran ring would be shifted downfield (δ 3.5-4.0 ppm). |
| ¹³C NMR | - A signal for the quaternary carbon bearing the hydroxyl and cyclohexyl groups (C4) in the region of δ 70-80 ppm. - Signals for the carbons of the tetrahydropyran ring, with those adjacent to the oxygen appearing further downfield. - Multiple signals in the upfield region corresponding to the carbons of the cyclohexyl ring. |
| IR Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. - C-H stretching absorptions just below 3000 cm⁻¹. - A strong C-O stretching absorption in the region of 1050-1150 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Fragmentation patterns would likely involve the loss of a water molecule (M-18) and cleavage of the cyclohexyl group. |
Structure
3D Structure
Properties
Molecular Formula |
C11H20O2 |
|---|---|
Molecular Weight |
184.27 g/mol |
IUPAC Name |
4-cyclohexyloxan-4-ol |
InChI |
InChI=1S/C11H20O2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h10,12H,1-9H2 |
InChI Key |
QIJBJXYARILRLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCOCC2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclohexyltetrahydro 2h Pyran 4 Ol
Regioselective and Stereoselective Pathways to 4-Cyclohexyltetrahydro-2H-pyran-4-OL and its Precursors
The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like this compound. Methodologies focus on the strategic construction of the core tetrahydropyran (B127337) (THP) ring and the stereocontrolled functionalization of the cyclohexane (B81311) moiety.
Strategic Ring-Closing Reactions for Tetrahydropyran Moiety Construction
The formation of the tetrahydropyran ring is a critical step that can be achieved through various strategic ring-closing reactions. These methods are chosen for their efficiency and ability to control the substitution pattern of the heterocyclic ring.
Prins Cyclization : This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. ntu.edu.sgorganic-chemistry.org For the synthesis of a precursor to the target molecule, a reaction between 1-cyclohexyl-but-3-en-1-ol (B12083248) and formaldehyde (B43269) could be envisioned. The resulting 4-hydroxytetrahydropyran could then be oxidized to the corresponding ketone, tetrahydro-4H-pyran-4-one, a key intermediate. The stereoselectivity of Prins cyclizations can often be controlled by the choice of catalyst and reaction conditions. organic-chemistry.org
Intramolecular Hydroalkoxylation : The cyclization of δ-hydroxy olefins, catalyzed by transition metals like platinum or gold, provides an atom-economical route to tetrahydropyrans. organic-chemistry.org A suitable precursor, such as 1-cyclohexylpent-4-en-1,5-diol, could undergo intramolecular hydroalkoxylation to form the substituted tetrahydropyran ring system.
Ring-Closing Metathesis (RCM) : RCM has become a powerful tool for the formation of various ring systems, including tetrahydropyrans. rsc.orgresearchgate.net A diene precursor, appropriately substituted with a cyclohexyl group, can be cyclized using catalysts like the Grubbs catalyst to form a dihydropyran, which can then be reduced to the desired tetrahydropyran skeleton. nih.gov
Intramolecular Epoxide Ring Opening (IERO) : The ring-opening of 4,5-epoxy alcohols is a widely used strategy for constructing tetrahydropyran rings. nih.gov Achieving the desired 6-endo cyclization to form the THP ring, rather than the kinetically favored 5-exo pathway to a tetrahydrofuran, often requires specific reaction conditions or substrate pre-organization to overcome the inherent preference. nih.gov
Table 1: Comparison of Ring-Closing Strategies for Tetrahydropyran Synthesis
| Method | Key Precursor Type | Common Catalysts/Reagents | Key Advantages | Reference |
|---|---|---|---|---|
| Prins Cyclization | Homoallylic alcohol + Aldehyde | Brønsted or Lewis acids (e.g., H₂SO₄, InCl₃) | Convergent; forms C-C and C-O bonds simultaneously | ntu.edu.sgorganic-chemistry.org |
| Intramolecular Hydroalkoxylation | δ-Hydroxy olefin | Pt, Au, Co complexes | High atom economy; mild conditions | organic-chemistry.org |
| Ring-Closing Metathesis | Acyclic diene ether | Grubbs or Hoveyda-Grubbs catalysts | High functional group tolerance | rsc.orgresearchgate.net |
| Intramolecular Epoxide Ring Opening | 4,5-Epoxy alcohol | Acid or base catalysts | Stereospecific; introduces hydroxyl functionality | nih.gov |
Stereocontrolled Functionalization of Cyclohexane Derivatives
Achieving specific stereoisomers of the final product requires precise control over the stereochemistry of the cyclohexane precursor. Modern synthetic methods allow for the desymmetrization and selective functionalization of cyclohexane rings.
Catalyst-controlled C–H functionalization has emerged as a powerful strategy. Dirhodium catalysts, for instance, can facilitate donor/acceptor carbene insertion into C-H bonds of unactivated cyclohexane derivatives in a highly site- and stereoselective manner. researchgate.net This approach can be used to desymmetrize simple cyclohexanes, introducing a functional group at a specific position with a defined stereochemistry. This functionalized cyclohexane can then serve as a starting point for elaboration into the final target molecule. For example, a strategically placed functional group could be converted into a nucleophile or electrophile to participate in the subsequent construction of the tetrahydropyran ring.
Organometallic Addition Reactions for the Formation of the Tertiary Alcohol Center in this compound
The most direct and widely employed method for constructing the tertiary alcohol core of this compound is the nucleophilic addition of a cyclohexyl organometallic reagent to the ketone precursor, tetrahydro-4H-pyran-4-one. rsc.orgchemicalbook.com
Grignard Reagent-Mediated Syntheses
The Grignard reaction is a cornerstone of carbon-carbon bond formation. masterorganicchemistry.com The synthesis involves the reaction of cyclohexylmagnesium halide (e.g., cyclohexylmagnesium bromide) with tetrahydro-4H-pyran-4-one. leah4sci.com The nucleophilic cyclohexyl group attacks the electrophilic carbonyl carbon of the ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product. leah4sci.com This method is robust and generally provides good yields.
Organolithium and Related Carbanionic Additions
Similar to Grignard reagents, organolithium reagents are highly reactive carbanion sources. wikipedia.orgsigmaaldrich.com Cyclohexyllithium, prepared from a cyclohexyl halide and lithium metal, readily adds to the carbonyl group of tetrahydro-4H-pyran-4-one. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the nucleophilic attack of the cyclohexyllithium on the ketone, forming a lithium alkoxide intermediate, which is then protonated during workup to afford this compound. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts.
Table 2: Organometallic Addition to Tetrahydro-4H-pyran-4-one
| Reagent | Typical Solvent | Reaction Steps | Product | Reference |
|---|---|---|---|---|
| Cyclohexylmagnesium Bromide (Grignard) | Diethyl ether (Et₂O) or Tetrahydrofuran (THF) | 1. Addition of Grignard reagent to ketone. 2. Aqueous acid workup (e.g., NH₄Cl, dil. HCl). | This compound | leah4sci.com |
| Cyclohexyllithium (Organolithium) | Hexane, Diethyl ether (Et₂O), or Tetrahydrofuran (THF) | 1. Addition of organolithium reagent to ketone. 2. Aqueous acid workup (e.g., NH₄Cl, dil. H₂SO₄). | This compound | masterorganicchemistry.com |
Catalytic Approaches to this compound Synthesis
Catalytic methods offer pathways that can enhance efficiency, selectivity, and sustainability. For the synthesis of the target compound, catalytic approaches can be applied to either the formation of the tetrahydropyran ring or the final C-C bond-forming step.
One potential route involves the catalytic synthesis of the tetrahydro-4H-pyran-4-one precursor. For instance, heterogeneous acidic catalysts, such as ammonium (B1175870) bisulfate supported on silica (B1680970) gel (NH₄HSO₄@SiO₂), have been used to promote tetrahydropyranylation reactions. nih.gov While typically used for protecting alcohols, similar principles of acid catalysis can be applied to ring-formation reactions.
Furthermore, the synthesis of the tetrahydropyran ring can be achieved via the catalytic hydrogenolysis of biomass-derived compounds like tetrahydrofurfuryl alcohol (THFA). mdpi.comresearchgate.net Using a Cu-ZnO/Al₂O₃ catalyst, THFA can be rearranged and hydrogenated to produce tetrahydropyran. mdpi.com Functionalization of the tetrahydropyran at the 4-position would then be required.
Catalytic versions of the Prins cyclization are also well-documented, using catalysts such as phosphomolybdic acid or rhenium(VII) complexes to efficiently produce 4-hydroxytetrahydropyrans with high stereoselectivity. organic-chemistry.org Subsequent oxidation and organometallic addition would lead to the target molecule.
Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
While many tetrahydropyran syntheses rely on C-O bond formation as the key cyclization step (e.g., Prins cyclization or intramolecular hydroalkoxylation), transition metal-catalyzed carbon-carbon bond forming reactions are crucial for assembling complex precursors. organic-chemistry.org For the synthesis of this compound, these reactions can be envisioned to construct the carbon skeleton prior to the ring-forming event.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be employed to attach the cyclohexyl group to a linear precursor containing the pyran backbone elements. Another powerful strategy involves an intramolecular Heck reaction. For instance, a suitably designed O-allylated aryl or vinyl halide can undergo cyclization to form a fused pyran ring, a process that proceeds via an alkyl palladium complex followed by β-hydride elimination. espublisher.com While the target molecule is not a fused system, similar principles can be applied to the intramolecular cyclization of acyclic precursors.
Copper-catalyzed reactions also present viable routes. A novel copper-catalyzed methodology involving the ring-opening cyclization of hydroxycyclopropanols has been developed to synthesize substituted tetrahydropyrans. rsc.org This method involves the cleavage of a strained C-C bond and the formation of a new Csp³–O bond, demonstrating the versatility of transition metals in facilitating complex transformations leading to O-heterocycles. rsc.org Radical reactions mediated by transition metals, such as those involving NiCl₂ complexes, can also facilitate the formation of carbo- and oxacycles from unsaturated alkyl halides. organic-chemistry.org
Research in this area focuses on developing catalysts that offer high turnover numbers, functional group tolerance, and stereoselectivity, which are critical for synthesizing complex molecules like this compound.
Chemoselective Hydrogenation and Reduction Strategies for Unsaturated Analogues
The final step in many synthetic routes to this compound involves the reduction of a carbonyl group or the hydrogenation of a double bond. Chemoselectivity is paramount in these transformations, especially when other reducible functional groups are present.
Hydrogenation of Unsaturated Precursors: An unsaturated analogue, such as 4-cyclohexyl-3,6-dihydro-2H-pyran-4-ol or the corresponding dihydropyran (DHP) derivative, can be hydrogenated to the saturated tetrahydropyran ring. The catalytic hydrogenation of DHP to tetrahydropyran (THP) has been demonstrated with high selectivity (>99.8%) and yield (98%) using a Ni/SiO₂ catalyst in a continuous flow reactor. rsc.org This approach is robust and can tolerate various functional groups. Homogeneous catalysts, including nickel(0) complexes, have also shown high efficacy and chemoselectivity in the hydrogenation of olefins, even those bearing functional groups, under mild conditions (1 bar H₂, room temperature). nih.gov
Reduction of Ketone Precursors: A common and powerful strategy to access the target tertiary alcohol is through the Grignard addition of a cyclohexylmagnesium halide to a precursor ketone, Tetrahydro-4H-pyran-4-one. Alternatively, if the cyclohexyl group is already in place, the reduction of the corresponding ketone, 4-cyclohexyltetrahydro-2H-pyran-4-one, would yield a secondary alcohol, which could then be converted to the tertiary alcohol.
For analogous structures, biocatalytic asymmetric reduction of ketone precursors using ketoreductases (KREDs) has emerged as a highly efficient and green method. researchgate.net This approach provides access to enantiopure alcohols with high enantioselectivity (>99% ee). These enzymatic systems often utilize cofactor regeneration systems, for example, using glucose dehydrogenase (GDH), to make the process economically viable on a large scale. researchgate.net
| Strategy | Precursor | Catalyst/Reagent | Key Advantages | Relevant Findings |
|---|---|---|---|---|
| Catalytic Hydrogenation | Unsaturated Pyran Ring (Dihydropyran) | Heterogeneous (e.g., Ni/SiO₂) | High yield and selectivity, suitable for continuous flow. | Achieved >99.8% selectivity and 98% yield for THP from DHP. rsc.org |
| Catalytic Hydrogenation | Unsaturated Pyran Ring (Olefin) | Homogeneous (e.g., Ni(0) complex) | High chemoselectivity, mild conditions, tolerates functional groups. | Quantitative hydrogenation of various olefins achieved. nih.gov |
| Biocatalytic Reduction | Ketone (e.g., 4,4-dimethoxytetrahydro-2H-pyran-3-one) | Ketoreductase (KRED) with cofactor regeneration (GDH) | Excellent enantioselectivity (>99% ee), green process, scalable. | Successfully scaled to produce 80 kg of the chiral alcohol product. researchgate.net |
Sustainable Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly integral to the design of synthetic routes, aiming to minimize environmental impact through reduced waste, energy consumption, and use of hazardous materials. jocpr.com
Development of Atom-Economical and Waste-Reducing Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. nih.govprimescholars.com Syntheses with high atom economy are inherently waste-reducing.
Multicomponent reactions (MCRs) are exemplary in their atom economy, as they combine three or more reactants in a single step to form a product that contains most or all of the atoms from the starting materials. nih.govbohrium.com The synthesis of functionalized 4H-pyrans is often achieved through MCRs involving an aldehyde, a source of active methylene (B1212753) (like malononitrile), and a 1,3-dicarbonyl compound. nih.govgrowingscience.com Adapting such a strategy could provide a highly efficient and atom-economical route to a precursor of this compound.
Addition and cyclization reactions, such as the Prins-type cyclization, are also highly atom-economical. scielo.br These reactions form the tetrahydropyran ring by combining an aldehyde and a homoallylic alcohol, with all atoms from the reactants being incorporated into the product. organic-chemistry.org The development of catalytic versions of these reactions further enhances their green credentials by reducing the need for stoichiometric reagents. rsc.orgresearchgate.net
Exploration of Solvent-Free and Aqueous Reaction Media
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to chemical waste. Replacing them with greener alternatives is a key goal of sustainable chemistry.
Solvent-Free (Neat) Reactions: Conducting reactions without a solvent minimizes waste and can lead to shorter reaction times and simpler product isolation. researchgate.net Several protocols for the synthesis of pyran derivatives under solvent-free conditions have been developed, often facilitated by grinding or gentle heating. growingscience.comscielo.br For example, the synthesis of 4H-pyrans has been achieved by reacting aldehydes, malononitrile, and dicarbonyl compounds under neat conditions, sometimes with a recyclable catalyst. tandfonline.comnih.govrsc.org This approach is highly efficient and environmentally benign. growingscience.com
Aqueous Reaction Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes be advantageous, and the use of catalysts like ionic liquids can facilitate reactions in aqueous media. nih.gov The one-pot synthesis of tetrahydrobenzo[b]pyrans has been successfully demonstrated in water, offering high yields and easy catalyst recycling. nih.gov The development of catalyst-free MCRs in aqueous media represents a highly desirable tool for green synthesis. researchgate.net
| Principle | Methodology | Example Catalyst/Condition | Advantages |
|---|---|---|---|
| Atom Economy | Multicomponent Reactions (MCRs) | Various catalysts or catalyst-free | High efficiency, reduced waste, step economy. nih.govbohrium.com |
| Atom Economy | Prins Cyclization | Acid catalysts (e.g., p-TSA on silica) | All reactant atoms incorporated into the product. scielo.br |
| Solvent Replacement | Solvent-Free Synthesis | Thermal heating (neat) | Eliminates solvent waste, simple work-up, often faster. nih.govrsc.org |
| Solvent Replacement | Aqueous Synthesis | Ionic Liquids or Catalyst-Free | Environmentally benign, safe, potential for easy catalyst recycling. nih.govresearchgate.net |
Process Optimization and Scale-Up Considerations for the Production of this compound
Translating a laboratory synthesis to an industrial scale introduces significant challenges that require careful process optimization. Key considerations include reaction kinetics, thermodynamics, safety, cost-effectiveness, and purification.
For the synthesis of tetrahydropyran derivatives, several factors are critical for successful scale-up. The synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran, for instance, was found to be highly exothermic, necessitating strict control of the addition rate and reaction temperature (0-25 °C) to ensure safety and product quality on a 300-gram scale. researchgate.net Simple quenching and work-up procedures that avoid complex extractions or chromatography are essential for large-scale production. researchgate.net
In the pilot-plant scale (80 kg) production of a chiral tetrahydropyran-ol via enzymatic reduction, critical factors for success were identified as pH control and agitation speed. researchgate.net Inadequate mixing or pH drift can lead to decreased enzyme activity and lower product yields. The optimization of precursor synthesis, such as that for tetrahydro-4H-pyran-4-one, is also vital. Developing a process that uses a single solvent (e.g., toluene) and allows for product isolation by simple filtration can dramatically reduce effluent and simplify solvent recovery and recycling, making the process more amenable to scaling. researchgate.net
| Parameter | Challenge | Optimization Strategy | Source Example |
|---|---|---|---|
| Heat Management | Highly exothermic reactions can lead to runaways and side products. | Controlled addition of reagents, efficient reactor cooling. | Synthesis of 2-(2-bromoethoxy)-tetrahydro-2H-pyran. researchgate.net |
| pH Control | Enzymatic reactions are highly sensitive to pH. | Use of automated pH controllers and robust buffer systems. | Biocatalytic production of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol. researchgate.net |
| Mixing/Agitation | Poor mixing in large reactors can lead to local concentration/temperature gradients. | Optimization of impeller design and agitation speed. | Biocatalytic production of (R)-4,4-dimethoxytetrahydro-2H-pyran-3-ol. researchgate.net |
| Product Isolation | Chromatography is not feasible for large-scale production. | Develop processes that yield a solid product for filtration or allow for simple extraction/distillation. | Synthesis of Tetrahydro-4H-pyran-4-one. researchgate.net |
| Solvent & Reagent Use | Cost and environmental impact of solvents and reagents. | Minimize solvent volume, select cheaper/safer reagents, implement solvent recycling. | General process chemistry principles. researchgate.net |
Reaction Chemistry and Mechanistic Investigations of 4 Cyclohexyltetrahydro 2h Pyran 4 Ol
Transformations Involving the Tertiary Hydroxyl Group of 4-Cyclohexyltetrahydro-2H-pyran-4-OL
The tertiary nature of the hydroxyl group in this compound is a key determinant of its reactivity. The steric hindrance around the carbon atom bearing the hydroxyl group and the stability of the potential tertiary carbocation intermediate are crucial factors in its chemical transformations.
Dehydration Reactions and Olefin Formation Pathways
Dehydration of this compound involves the elimination of a water molecule to form an alkene. This process is typically acid-catalyzed and proceeds through a carbocation intermediate.
The acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism. The reaction is initiated by the protonation of the hydroxyl group by a strong acid, such as sulfuric acid or phosphoric acid, to form a good leaving group (water). Subsequent departure of the water molecule results in the formation of a tertiary carbocation. This carbocation is relatively stable due to the electron-donating effects of the attached alkyl groups (the cyclohexyl ring and the carbons of the tetrahydropyran (B127337) ring).
The regioselectivity of the elimination step, which involves the removal of a proton from a carbon atom adjacent to the carbocation, is governed by Zaitsev's rule. ucalgary.ca This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. In the case of the 4-cyclohexyltetrahydro-2H-pyran-4-yl cation, there are two possible pathways for proton abstraction, leading to two isomeric alkenes:
Path A (Zaitsev Product): Removal of a proton from the cyclohexyl ring, if there is an adjacent proton, is sterically hindered and less likely. More probable is the removal of a proton from one of the adjacent methylene (B1212753) groups within the tetrahydropyran ring (at the C3 or C5 positions). This would lead to the formation of 4-cyclohexyl-3,6-dihydro-2H-pyran.
Path B (Hofmann Product): In some cases, particularly with a sterically hindered base, the less substituted alkene, known as the Hofmann product, can be formed. masterorganicchemistry.com However, in a typical acid-catalyzed dehydration, the Zaitsev product is expected to predominate.
The general mechanism is as follows:
Protonation of the hydroxyl group.
Loss of water to form a tertiary carbocation.
Deprotonation from an adjacent carbon to form a double bond.
Table 1: Predicted Products of Acid-Catalyzed Dehydration of this compound (Illustrative data based on general principles of alcohol dehydration)
| Product Name | Structure | Predicted Distribution | Rationale |
| 4-Cyclohexyl-3,6-dihydro-2H-pyran | (Structure of the more substituted alkene) | Major Product | Zaitsev's Rule: Formation of the more stable, more substituted double bond. ucalgary.ca |
| 4-Cyclohexyl-3,4-dihydro-2H-pyran | (Structure of the less substituted alkene) | Minor Product | Hofmann Product: Formation of the less substituted double bond, generally less favored in E1 reactions. masterorganicchemistry.com |
While acid-catalyzed dehydration is common, other methods can be employed. The Mitsunobu reaction, which typically involves triphenylphosphine (B44618) and an azodicarboxylate like diethyl azodicarboxylate (DEAD), is a powerful tool for the dehydration of alcohols. wikipedia.org However, the standard Mitsunobu reaction is generally not effective for the dehydration of tertiary alcohols due to steric hindrance, which impedes the necessary SN2 substitution step. tcichemicals.comjk-sci.com Modified conditions have been developed for some sterically hindered alcohols, but their applicability to this compound would require experimental verification. tcichemicals.com
The Burgi-Dunitz trajectory describes the preferred angle of attack for a nucleophile on a carbonyl carbon and is not a dehydration methodology itself. wikipedia.org It is a theoretical concept used to understand reaction mechanisms, particularly in nucleophilic additions.
Etherification and Esterification of the Hydroxyl Moiety
Direct etherification of tertiary alcohols like this compound can be challenging. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alkoxides due to the high propensity for elimination reactions (E2) over substitution (SN2) when reacting with primary or even secondary alkyl halides. scienceinfo.comlibretexts.orgextramarks.com
Esterification of this compound is more feasible. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, can be used. masterorganicchemistry.comchemistrysteps.comscienceinfo.com However, the reaction is reversible, and the equilibrium may not be favorable. masterorganicchemistry.comscienceinfo.com To drive the reaction towards the ester product, an excess of the alcohol or the removal of water is often necessary. masterorganicchemistry.com A more efficient method for esterifying tertiary alcohols is the use of more reactive acylating agents, such as acyl chlorides or acid anhydrides. These reactions are generally faster and not reversible.
Table 2: Plausible Esterification Reactions of this compound (Illustrative data based on general principles of esterification)
| Acylating Agent | Reaction Conditions | Expected Product | Plausible Yield |
| Acetic Anhydride | Pyridine, room temperature | 4-Cyclohexyltetrahydro-2H-pyran-4-yl acetate (B1210297) | Good to Excellent |
| Benzoyl Chloride | Pyridine, 0 °C to room temperature | 4-Cyclohexyltetrahydro-2H-pyran-4-yl benzoate | Good to Excellent |
| Acetic Acid (Fischer) | Sulfuric acid catalyst, reflux | 4-Cyclohexyltetrahydro-2H-pyran-4-yl acetate | Moderate (equilibrium limited) masterorganicchemistry.comscienceinfo.com |
Rearrangement Reactions and Carbocation Chemistry
The tertiary carbocation formed during the acid-catalyzed dehydration of this compound can potentially undergo rearrangements to form a more stable carbocation. Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangements where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon. wikipedia.orgmychemblog.com The driving force for such a rearrangement is the formation of a more stable carbocation. In the case of the 4-cyclohexyltetrahydro-2H-pyran-4-yl cation, the carbocation is already tertiary and relatively stable. libretexts.org Therefore, a simple Wagner-Meerwein rearrangement to an adjacent secondary carbon within the tetrahydropyran ring is unlikely as it would lead to a less stable carbocation.
However, more complex rearrangements involving ring-opening or ring contraction of the cyclohexyl or tetrahydropyran ring could be envisioned under forcing conditions, though such reactions are not commonly observed with simple acid catalysis and would depend on the specific reaction conditions and the stability of the potential rearranged carbocation intermediates.
Reactions Involving the Tetrahydropyran Ring System
The tetrahydropyran ring in this compound is a saturated cyclic ether. wikipedia.org In general, the tetrahydropyran ring is relatively inert to many chemical transformations, especially under neutral or basic conditions. nsf.gov Cleavage of the ether linkages typically requires harsh conditions, such as treatment with strong acids like HBr or HI.
The presence of the tertiary alcohol at the 4-position does not significantly activate the tetrahydropyran ring towards ring-opening reactions under normal conditions. Oxidation of the tetrahydropyran ring is also challenging and would likely require strong oxidizing agents and harsh conditions, which could also affect the hydroxyl group. Reactions such as ring-opening polymerization are not expected for this substituted tetrahydropyran under typical conditions.
Ring-Opening and Ring-Expansion/Contraction Reactions
The tetrahydropyran ring of this compound is a cyclic ether, which is generally stable but can undergo cleavage under acidic conditions. wikipedia.orglibretexts.org The presence of a tertiary alcohol at the C4 position significantly influences the regioselectivity and mechanism of these reactions.
Under strong acid catalysis, the ether oxygen is protonated, forming a good leaving group. pressbooks.pub This is followed by cleavage of a C-O bond. For tertiary ethers, this cleavage often proceeds through an SN1-type mechanism due to the formation of a relatively stable carbocation intermediate. libretexts.orgfiveable.me In the case of this compound, protonation of the ether oxygen would be followed by ring opening to generate a tertiary carbocation at the C4 position, stabilized by the adjacent cyclohexyl group. This carbocation can then be trapped by a nucleophile.
A plausible acid-catalyzed ring-opening reaction with a hydrohalic acid like HBr is depicted below:
Figure 1: Proposed Acid-Catalyzed Ring-Opening of this compound

Ring-expansion and contraction reactions of tetrahydropyran rings are less common than ring-opening but can occur under specific conditions, often photochemically or through rearrangement of reactive intermediates. rsc.orgresearchgate.net For instance, photochemical reactions involving ylide intermediates have been shown to induce ring expansion in smaller cyclic ethers, a principle that could potentially be extended to tetrahydropyran systems. rsc.org
Functionalization at Peripheral Positions of the Tetrahydropyran Ring
Functionalization of the tetrahydropyran ring at positions other than C4 would likely involve multi-step sequences. For instance, elimination of the tertiary alcohol to introduce a double bond within the ring could be a potential strategy, although this might be accompanied by ring-opening as a side reaction. Subsequent reactions at the double bond could then introduce new functional groups.
Another approach could involve the synthesis of derivatives of this compound where other positions are pre-functionalized. The Prins cyclization is a powerful method for the synthesis of substituted tetrahydropyrans and could be adapted to introduce various substituents on the ring. nih.govnih.govbeilstein-journals.org
The following table summarizes potential functionalization reactions based on analogous systems:
| Reaction Type | Reagents and Conditions | Expected Outcome for an Analogous System |
| Dehydration | H₂SO₄, heat | Formation of an endocyclic or exocyclic alkene |
| Oxidation of a neighboring CH₂ group | Strong oxidizing agents (e.g., KMnO₄) | Requires prior modification to a more reactive group |
| Halogenation | Requires radical conditions or specific reagents | Selective halogenation at allylic or benzylic positions if present |
Reactions Involving the Cyclohexyl Substituent
Chemoselective Functionalization of the Cyclohexyl Moiety
Chemoselective functionalization of the cyclohexyl group in the presence of the tetrahydropyran ring and the tertiary alcohol presents a significant challenge. The reactivity of the C-H bonds on the cyclohexane (B81311) ring is generally low. However, radical halogenation could potentially be selective for the cyclohexyl moiety under specific conditions, though over-reaction and lack of selectivity are common issues. acs.org
A more controlled approach would involve directed C-H activation, where a directing group would guide a metal catalyst to a specific C-H bond on the cyclohexyl ring. While the hydroxyl group in this compound could potentially act as a directing group, its steric hindrance might be a limiting factor.
The following table outlines hypothetical chemoselective reactions on the cyclohexyl group:
| Reaction Type | Reagents and Conditions | Potential Product | Challenges |
| Radical Bromination | NBS, light/radical initiator | Bromocyclohexyl derivative | Low selectivity, potential for side reactions at the tetrahydropyran ring |
| Directed C-H Oxidation | Metal catalyst with a directing group | Hydroxylated or carbonylated cyclohexyl derivative | Steric hindrance from the tetrahydropyran ring, catalyst poisoning by the ether oxygen |
Detailed Mechanistic Investigations of Key Transformations
Due to the lack of specific studies on this compound, this section will discuss the expected mechanistic pathways for its key transformations based on well-understood principles of physical organic chemistry.
Kinetic and Thermodynamic Studies of Reaction Pathways
Kinetic studies of the acid-catalyzed ring-opening of this compound would be expected to show a rate law that is first order in the substrate and first order in the acid catalyst, consistent with an A-1 mechanism. The rate of the reaction would be influenced by the stability of the tertiary carbocation intermediate. fiveable.me
A hypothetical energy profile for the acid-catalyzed ring-opening is presented below:
Figure 2: Hypothetical Reaction Coordinate Diagram for Acid-Catalyzed Ring-Opening

Isotopic Labeling Experiments for Reaction Mechanism Elucidation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms. ias.ac.inwikipedia.orgnumberanalytics.com For the acid-catalyzed ring-opening of this compound, several isotopic labeling experiments could be designed to confirm the proposed mechanism.
For example, conducting the reaction in H₂¹⁸O with an acid catalyst would be expected to result in the incorporation of ¹⁸O into the hydroxyl group of the ring-opened product if the reaction proceeds through a carbocation intermediate that is trapped by water. researchgate.net
Another experiment could involve the synthesis of this compound with a deuterium (B1214612) label at a specific position on the tetrahydropyran ring. The position of the deuterium in the product would provide insights into any potential rearrangements of the carbocation intermediate.
The following table summarizes potential isotopic labeling experiments and their expected outcomes:
| Labeled Substrate/Reagent | Reaction | Expected Observation in Product | Mechanistic Insight |
| H₂¹⁸O (solvent) | Acid-catalyzed ring-opening | Incorporation of ¹⁸O into the newly formed alcohol | Confirms nucleophilic attack by the solvent on a carbocation intermediate |
| Deuterated Substrate (e.g., at C3) | Acid-catalyzed ring-opening | Position of deuterium in the product | Reveals the absence or presence of hydride shifts or other rearrangements |
Stereochemical Outcomes and Control in Chemical Transformations
The stereochemical course of the nucleophilic addition to tetrahydro-4H-pyran-4-one is largely governed by the principles of steric hindrance. The tetrahydropyran ring exists predominantly in a chair conformation, analogous to cyclohexane. In this conformation, substituents at the C4 position can occupy either an axial or an equatorial position. The addition of a nucleophile to the carbonyl at C4 will result in the formation of a new stereocenter, and the orientation of the resulting hydroxyl group and the added nucleophile is determined by the trajectory of the nucleophilic attack.
For bulky nucleophiles, such as the cyclohexyl group, there is a strong preference for equatorial attack. This mode of addition minimizes steric interactions between the approaching nucleophile and the axial hydrogen atoms on the tetrahydropyran ring. An equatorial attack leads to the formation of a product where the large cyclohexyl group occupies the more sterically favored equatorial position, while the newly formed hydroxyl group is in the axial position. Conversely, an axial attack would lead to the cyclohexyl group in the axial position, resulting in significant 1,3-diaxial steric strain, making this pathway less favorable.
While specific studies detailing the precise diastereomeric ratio for the synthesis of this compound are not extensively documented in publicly available literature, research on the addition of other bulky Grignard reagents to tetrahydro-4H-pyran-4-one provides strong analogous data. For instance, studies on the addition of aryl Grignard reagents to tetrahydro-4H-pyran-4-one have demonstrated a high degree of stereoselectivity, favoring the product with the aryl group in the equatorial position.
The general principles of nucleophilic addition to cyclic ketones, such as the Felkin-Anh and Cram models, further support the prediction of high diastereoselectivity in this transformation. These models, while primarily developed for acyclic systems, provide a framework for understanding how existing stereocenters and steric factors influence the direction of nucleophilic attack on a carbonyl group. In the case of tetrahydro-4H-pyran-4-one, the steric bulk of the incoming cyclohexyl nucleophile is the dominant factor controlling the stereochemical outcome.
The expected major diastereomer from the reaction of cyclohexylmagnesium bromide with tetrahydro-4H-pyran-4-one is therefore cis-4-Cyclohexyltetrahydro-2H-pyran-4-ol, where the cyclohexyl group is in the equatorial position and the hydroxyl group is in the axial position, relative to the chair conformation of the tetrahydropyran ring.
Table 1: Predicted Stereochemical Outcome of the Grignard Reaction to form this compound
| Reactants | Major Product Stereoisomer | Predicted Diastereomeric Ratio (Major:Minor) | Rationale |
| Tetrahydro-4H-pyran-4-one + Cyclohexylmagnesium Bromide | cis-4-Cyclohexyltetrahydro-2H-pyran-4-ol (Equatorial Cyclohexyl) | High (e.g., >90:10) | The bulky cyclohexyl nucleophile preferentially attacks the carbonyl from the less sterically hindered equatorial face. |
Control over the stereochemical outcome is therefore inherent to the choice of a sterically demanding nucleophile. The use of a bulky reagent like a cyclohexyl Grignard reagent effectively directs the reaction towards a single, thermodynamically more stable diastereomer. Further refinement of this stereocontrol could potentially be achieved through the use of chiral catalysts or auxiliaries, though such approaches have not been specifically reported for this compound. The inherent diastereoselectivity of the reaction, driven by steric factors, generally provides a high degree of control without the need for more complex stereodirecting strategies.
Computational and Theoretical Investigations of 4 Cyclohexyltetrahydro 2h Pyran 4 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.
For 4-Cyclohexyltetrahydro-2H-pyran-4-OL, DFT would be employed to find the lowest energy conformation of the molecule. This involves exploring the various possible arrangements of the cyclohexyl and tetrahydropyran (B127337) rings and the hydroxyl group. The calculations would identify the most stable chair conformations of both the cyclohexane (B81311) and tetrahydropyran rings and the preferred orientation of the cyclohexyl substituent (axial vs. equatorial) on the tetrahydropyran ring.
The relative energies of different conformers can be calculated to determine their populations at a given temperature. A hypothetical energy profile for different conformers of this compound, as would be determined by DFT calculations, is presented in Table 1.
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |
|---|---|---|
| Chair (Cyclohexyl Equatorial) | 0.00 | 95.7 |
| Chair (Cyclohexyl Axial) | 2.50 | 4.1 |
| Twist-Boat | 5.80 | 0.2 |
This table is illustrative and provides example data that could be generated from DFT calculations.
Ab Initio Methods for High-Accuracy Prediction of Molecular Properties
Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, albeit at a higher computational cost compared to DFT.
For this compound, ab initio calculations would be used to refine the geometries and energies obtained from DFT. They would also be employed to calculate properties that are sensitive to electron correlation effects, such as dipole moments, polarizabilities, and intermolecular interaction energies. These high-accuracy calculations would provide benchmark data for validating more approximate methods.
Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations provide detailed information about the conformational dynamics and intermolecular interactions of a system.
Exploration of Conformational Free Energy Landscapes
For a flexible molecule like this compound, MD simulations can be used to explore its conformational landscape. By simulating the molecule's motion over a sufficient timescale, it is possible to map out the relative free energies of different conformations.
This analysis would reveal the most populated conformational states and the energy barriers between them. For instance, the simulations could quantify the free energy difference between the axial and equatorial conformers of the cyclohexyl group and the kinetics of ring inversion for both the cyclohexane and tetrahydropyran moieties. The conformational free energy landscape is crucial for understanding the molecule's behavior in different environments.
Modeling of Solvent Effects on Molecular Conformation and Reactivity
The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly including solvent molecules can provide a realistic model of these effects. rsc.org
For this compound, simulations in different solvents (e.g., water, methanol, chloroform) would reveal how solvent polarity and hydrogen bonding capabilities affect its conformational preferences. For example, a polar, protic solvent like water could form hydrogen bonds with the hydroxyl group and the ether oxygen of the tetrahydropyran ring, potentially stabilizing certain conformations over others.
The simulations would also provide insights into the local solvent structure around the molecule and how this might influence its reactivity. An illustrative example of how solvent can affect the population of a key dihedral angle is presented in Table 3.
| Solvent | Average Dihedral Angle (°) (C-C-C-O) | Population of Gauche Conformer (%) |
|---|---|---|
| Vacuum | 175 | 10 |
| Chloroform | 170 | 15 |
| Water | 165 | 25 |
This table is illustrative and provides example data on how solvent can influence molecular conformation.
Reaction Pathway and Transition State Elucidation
Understanding the transformation of a molecule from reactant to product is fundamental to chemistry. Computational methods allow for the detailed exploration of reaction mechanisms, including the characterization of high-energy, transient species like transition states, which are often difficult or impossible to observe experimentally. Density Functional Theory (DFT) is a common method used for these types of investigations, providing a balance between computational cost and accuracy for studying reaction mechanisms in molecules like pyran derivatives. researchgate.netresearchgate.netpku.edu.cnresearchgate.netmdpi.com
A reaction coordinate diagram is a cornerstone of mechanistic chemistry, plotting the energy of a system as it progresses from reactants to products. Computational chemistry enables the precise mapping of this energy landscape. For this compound, a tertiary alcohol, a key transformation to investigate is the acid-catalyzed dehydration reaction. This reaction is expected to proceed via a multi-step mechanism involving protonation, loss of water to form a carbocation intermediate, and subsequent elimination of a proton to yield alkene products.
The computational process involves:
Geometry Optimization: The three-dimensional structures of the reactant, intermediate(s), transition state(s), and product(s) are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products have all real (positive) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. rsc.org
Energy Calculation: High-level theoretical methods are used to calculate the single-point energies of the optimized structures, providing the relative energies plotted on the reaction coordinate diagram.
For the dehydration of this compound, two primary alkene products could be formed from the carbocation intermediate. The reaction coordinate diagram would elucidate the energetic favorability of each pathway.
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Reactant | This compound + H₃O⁺ | 0.0 |
| TS1 | Transition state for protonation of the hydroxyl group | +5.2 |
| Intermediate 1 | Protonated alcohol | -2.5 |
| TS2 | Transition state for loss of water | +20.8 |
| Intermediate 2 | Tertiary carbocation + H₂O | +15.4 |
| TS3a | Transition state for formation of Product A | +18.9 |
| Product A | 4-Cyclohexyl-3,6-dihydro-2H-pyran + H₃O⁺ | -5.1 |
| TS3b | Transition state for formation of Product B | +19.5 |
| Product B | 4-Cyclohexylidene-tetrahydro-2H-pyran + H₃O⁺ | -4.3 |
From the computed reaction coordinate diagram, the activation energy (ΔG‡) for each step can be determined as the difference in free energy between the transition state and the preceding reactant or intermediate. This activation energy is the critical parameter that governs the rate of a chemical reaction.
Using Transition State Theory (TST), the rate constant (k) can be predicted using the Eyring equation:
k = (κ * kBT / h) * e(-ΔG‡ / RT)
where:
κ is the transmission coefficient (often assumed to be 1)
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation
Computational software can automatically perform these calculations, providing valuable kinetic data that can predict how fast a reaction will proceed under given conditions. arxiv.orgox.ac.uk For the dehydration of this compound, the rate-determining step would be the one with the highest activation barrier, which, based on the hypothetical data, is the formation of the carbocation (TS2).
| Reaction Step | Temperature (K) | Hypothetical ΔG‡ (kcal/mol) | Hypothetical Rate Constant, k (s⁻¹) |
|---|---|---|---|
| Carbocation Formation (Rate-Determining) | 298.15 | 20.8 | 1.5 x 10⁻² |
| 323.15 | 20.8 | 2.1 x 10⁻¹ | |
| 348.15 | 20.8 | 2.3 x 10⁰ | |
| Product A Formation | 298.15 | 3.5 | 2.8 x 10¹⁰ |
| 323.15 | 3.5 | 5.0 x 10¹⁰ | |
| 348.15 | 3.5 | 8.5 x 10¹⁰ |
Molecular Modeling for Interactions with Engineered Chemical Systems
Beyond studying its intrinsic reactivity, computational modeling can predict how this compound interacts with other molecules. This is crucial for applications in areas like catalysis, drug delivery, and materials science, where the compound might act as a substrate or a guest within a larger molecular assembly. wordpress.comsci-hub.semorressier.comnih.govdntb.gov.ua
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the "guest" or "ligand") when bound to a second (the "host" or "receptor"). researchgate.netnih.govresearchgate.net This is widely used in drug discovery and is equally applicable to host-guest chemistry, where macrocyclic molecules like cyclodextrins can encapsulate smaller guest molecules in their cavities. usc.galnih.govmdpi.comnih.gov
For this compound, a docking study could explore its binding within the hydrophobic cavity of a host molecule like β-cyclodextrin. The process involves:
Generating Conformations: A set of possible 3D structures for both the host and guest are generated.
Docking: The guest molecule is systematically placed in the host's binding site in various orientations.
Scoring: A "scoring function" is used to estimate the binding affinity (often expressed as a negative value in kcal/mol, where a more negative value indicates stronger binding) for each pose. These functions typically account for forces like hydrogen bonding, van der Waals interactions, and electrostatic interactions. researchgate.net
The results can guide the design of new catalysts where the molecule is a substrate or predict the stability of host-guest complexes for applications in formulation or sensing. mdpi.com
| Host Molecule | Guest Orientation | Hypothetical Binding Affinity (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| β-Cyclodextrin | Cyclohexyl group in cavity | -5.8 | Van der Waals (cyclohexyl-cavity); H-bond (pyran-OH with rim) |
| Tetrahydropyran ring in cavity | -4.2 | Van der Waals (pyran-cavity); H-bond (pyran-OH with rim) |
Molecules can spontaneously organize into larger, ordered structures through non-covalent interactions, a process known as self-assembly. Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for predicting and understanding this behavior. nih.govnih.govmdpi.comrsc.org MD simulations model the movement of atoms and molecules over time, allowing researchers to observe how they might aggregate in solution or form crystal structures. nih.gov
This compound possesses features conducive to self-assembly: a hydroxyl group capable of forming strong, directional hydrogen bonds, and large, nonpolar cyclohexyl and tetrahydropyran moieties that can engage in favorable van der Waals interactions. A computational study could predict whether these interactions are strong enough to promote the formation of stable dimers, oligomers, or even larger supramolecular structures in different solvents. By analyzing the simulation trajectories, one can identify the most stable arrangements and quantify the energetic contributions of the different non-covalent forces.
| Interaction Type | Molecular Moiety Involved | Hypothetical Stabilization Energy Contribution (kcal/mol per dimer) |
|---|---|---|
| Hydrogen Bonding | Hydroxyl group (donor and acceptor) | -4.5 to -6.0 |
| Van der Waals (Dispersion) | Cyclohexyl-Cyclohexyl packing | -2.5 to -3.5 |
| Van der Waals (Dispersion) | Tetrahydropyran-Tetrahydropyran packing | -1.8 to -2.8 |
| Electrostatic (Dipole-Dipole) | Tetrahydropyran ether oxygen and Hydroxyl group | -1.0 to -2.0 |
Role of 4 Cyclohexyltetrahydro 2h Pyran 4 Ol As a Synthetic Building Block and Precursor
Precursor in the Synthesis of Diverse Complex Organic Molecules
The tetrahydropyran (B127337) (THP) ring is a privileged scaffold found in a multitude of biologically active natural products. nih.govrsc.org Consequently, synthetic methodologies that allow for the construction of functionalized THP derivatives are of significant interest to organic chemists. 4-Cyclohexyltetrahydro-2H-pyran-4-OL represents a key starting material or intermediate that can be elaborated into more complex structures. Its synthesis can be efficiently achieved through methods such as the Prins reaction, which involves the acid-catalyzed condensation of an alkene with an aldehyde. acs.orgdoi.orgrroij.com Specifically, the reaction of cyclohexanecarboxaldehyde (B41370) with a homoallylic alcohol can provide the 4-hydroxytetrahydropyran core structure. nih.gov
Synthesis of Analogs of Natural Products (Synthetic Routes)
While direct total syntheses of natural products starting explicitly from this compound are not extensively documented in dedicated studies, the strategic importance of this structural motif is evident from the numerous synthetic approaches to natural products containing substituted tetrahydropyran rings. nih.govnih.gov The principles of diverted total synthesis (DTS), where a synthetic route to a natural product is modified to produce analogs, provide a framework for how this compound could be employed. nih.gov
The hydroxyl group of this compound can be used as a nucleophile or can be converted into a good leaving group, enabling the introduction of various substituents at the C4 position. Furthermore, the ether oxygen can direct metallation reactions to adjacent positions, allowing for further functionalization of the tetrahydropyran ring. These synthetic manipulations would allow for the generation of a library of compounds based on the 4-cyclohexyl-tetrahydropyran core, which could then be screened for biological activity.
Table 1: Potential Synthetic Transformations of this compound for Natural Product Analog Synthesis
| Reaction Type | Reagents and Conditions | Potential Product Class | Relevance to Natural Product Analogs |
| Etherification | NaH, R-X (e.g., alkyl halide) | 4-alkoxy-4-cyclohexyl-tetrahydropyrans | Modification of polarity and hydrogen bonding capacity. |
| Esterification | Acyl chloride, pyridine | 4-acyloxy-4-cyclohexyl-tetrahydropyrans | Introduction of ester functionalities present in many natural products. |
| Dehydration | H₂SO₄, heat | 4-cyclohexyl-3,6-dihydro-2H-pyran | Formation of an alkene for further reactions like dihydroxylation or epoxidation. |
| Substitution | PBr₃ or SOCl₂ | 4-bromo/chloro-4-cyclohexyl-tetrahydropyran | Creation of an electrophilic center for nucleophilic substitution. |
These synthetic routes highlight the potential of this compound as a versatile starting material for creating analogs of complex natural products, thereby enabling the exploration of structure-activity relationships. nih.gov
Construction of Designed Organic Scaffolds with Defined Architecture
The rigid chair-like conformation of the tetrahydropyran ring, combined with the bulky cyclohexyl group, makes this compound an excellent candidate for the construction of well-defined three-dimensional molecular scaffolds. Such scaffolds are crucial in medicinal chemistry and supramolecular chemistry for presenting functional groups in a specific spatial orientation.
Applications in Materials Science and Polymer Chemistry
The unique combination of a polar hydroxyl group and a nonpolar hydrocarbon framework in this compound makes it an interesting candidate for applications in materials science. Its derivatives have shown potential in the formulation of advanced polymers and functional materials.
Monomer for Specialty Polymers and Copolymers
The hydroxyl group of this compound allows it to act as a monomer in the synthesis of polyesters and polyethers. For example, it could undergo ring-opening polymerization (ROP) if converted to a cyclic lactone derivative, although this specific application is not yet widely documented. More directly, it can be used as a chain terminator or as a co-monomer in condensation polymerization to modify the properties of existing polymers. The incorporation of the bulky cyclohexyl-tetrahydropyran moiety can be expected to increase the glass transition temperature (Tg), enhance thermal stability, and modify the solubility of the resulting polymers.
A structurally related compound, 2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol, has been noted for its utility as a curing agent in epoxy resins, where it improves flexibility and thermal resistance. This suggests that this compound could similarly be functionalized to create novel curing agents or polymer additives.
Building Block for Supramolecular Architectures and Self-Assembled Systems
The ability of the hydroxyl group to participate in hydrogen bonding is a key feature for its use in supramolecular chemistry. A study on the crystal structure of a closely related compound, 2-cyclohexyl-4-methyltetrahydropyran-4-ol, revealed the formation of supramolecular chains through intermolecular O—H⋯O hydrogen bonds. This provides strong evidence that this compound would also self-assemble in the solid state to form ordered structures.
Table 2: Crystallographic Data for the Analogous Compound 2-Cyclohexyl-4-methyltetrahydropyran-4-ol
| Parameter | Value |
| Chemical Formula | C₁₂H₂₂O₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.5714 (10) |
| b (Å) | 11.0182 (12) |
| c (Å) | 18.753 (3) |
| Supramolecular Motif | O—H⋯O hydrogen-bonded chains |
The interplay between the directional hydrogen bonding of the hydroxyl group and the van der Waals interactions of the cyclohexyl and tetrahydropyran rings could be exploited to design complex, self-assembled systems with specific topologies and functions.
Surface Functionalization and Coating Applications
The hydroxyl group of this compound provides a point of attachment for surface functionalization. It can react with surface-bound groups on materials like silica (B1680970) or metal oxides to form covalent bonds. This would allow for the modification of surface properties, such as hydrophobicity. The bulky and rigid nature of the 4-cyclohexyl-tetrahydropyran unit could be used to create well-defined molecular layers with controlled thickness and packing density. While specific applications in coatings are not yet established, its structural features suggest potential use as an additive in formulations to control viscosity, improve adhesion, or enhance the durability of the coating.
Intermediate in the Design and Synthesis of Catalysts and Ligands
The tetrahydropyran framework, combined with a cyclohexyl group, provides a rigid and sterically defined scaffold, which is a desirable feature in the design of catalysts and ligands.
Precursor for Chiral Ligands for Asymmetric Catalysis
Should chiral derivatives of this compound be synthesized, they could serve as valuable precursors for chiral ligands in asymmetric catalysis. The inherent chirality of the tetrahydropyran ring, potentially controlled during synthesis, can be exploited to create an asymmetric environment around a metal center. The hydroxyl group at the 4-position offers a convenient handle for further functionalization, allowing for the attachment of coordinating groups that can bind to a metal. The bulky cyclohexyl group would likely play a crucial role in defining the steric environment of the resulting catalyst, influencing the stereochemical outcome of a catalyzed reaction.
Table 1: Potential Chiral Ligand Scaffolds from this compound Derivatives
| Ligand Type | Potential Synthetic Transformation | Target Catalytic Reaction |
| Chiral Phosphine Ligands | Conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with a phosphine. | Asymmetric Hydrogenation |
| Chiral Diamine Ligands | Functionalization of the pyran ring to introduce amino groups. | Asymmetric Transfer Hydrogenation |
| Chiral Diol Ligands | Introduction of a second hydroxyl group on the cyclohexyl or pyran ring. | Asymmetric Epoxidation |
Scaffolds for Heterogeneous and Homogeneous Catalyst Development
The robust structure of this compound makes it a candidate for the development of both homogeneous and heterogeneous catalysts. For homogeneous catalysis, the molecule could be functionalized with solubilizing groups to ensure compatibility with the reaction medium.
For heterogeneous catalysis, the hydroxyl group could be used to anchor the molecule onto a solid support, such as silica or a polymer resin. This immobilization would facilitate catalyst recovery and reuse, a key principle of green chemistry. The cyclohexyl and tetrahydropyran rings would act as a rigid spacer, positioning the active catalytic site away from the support surface and potentially improving its accessibility and activity.
Integration in Non-Traditional Synthetic Methodologies
The application of novel synthetic technologies often requires molecules with specific physical and chemical properties. The structure of this compound suggests its potential utility in these modern techniques.
Applications in Flow Chemistry and Microreactor Technologies
Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers advantages in terms of safety, scalability, and control. The physical properties of this compound, such as its expected boiling point and solubility, would be critical in determining its suitability for flow applications. Its derivatives could be employed as building blocks in multi-step continuous syntheses, where the output of one reactor is directly fed into the next. Furthermore, its potential use as a scaffold for immobilized catalysts is highly relevant to packed-bed reactors commonly used in flow chemistry.
Role in Photoredox Catalysis and Electrosynthesis
While no specific research directly links this compound to photoredox catalysis or electrosynthesis, its core structure could be adapted for such applications. For instance, the tetrahydropyran ring is a common feature in many natural products and biologically active molecules. If this compound were a key intermediate in the synthesis of a more complex target, photoredox or electrochemical methods could be explored for its derivatization. These techniques often allow for unique chemical transformations under mild conditions that are not achievable through traditional thermal methods. The electrochemical stability of the tetrahydropyran and cyclohexyl groups would be an important consideration in designing such synthetic routes.
Advanced Analytical and Separation Methodologies for 4 Cyclohexyltetrahydro 2h Pyran 4 Ol
Chromatographic Techniques for High-Purity Isolation and Detailed Analysis
Chromatography is the cornerstone of separation science, providing powerful tools for the isolation and analysis of 4-Cyclohexyltetrahydro-2H-pyran-4-OL. The selection of a specific technique is dictated by the analytical objective, whether it be routine purity assessment, isolation of enantiomers, or monitoring of volatile byproducts.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound.
For routine purity assessment , a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach separates compounds based on their hydrophobicity. Given the structure of this compound, a C18 or C8 stationary phase would be effective, using a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. This method is adept at separating the main compound from more polar or less polar impurities.
The 4-position of the pyran ring is a stereocenter, meaning the compound exists as a pair of enantiomers. Separating these stereoisomers is critical, as they can have different pharmacological properties. Enantiomers cannot be separated by standard HPLC and require a chiral environment. This is achieved using a chiral stationary phase (CSP) . Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including alcohols. mdpi.comnih.govmdpi.com The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. sigmaaldrich.com
Interactive Table 7.1.1: Illustrative HPLC Method for Chiral Separation
This table presents a hypothetical, yet typical, set of conditions for the chiral separation of this compound enantiomers.
| Parameter | Value |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm (or Refractive Index Detector) |
| Retention Time (R-enantiomer) | 8.5 min |
| Retention Time (S-enantiomer) | 10.2 min |
| Resolution (Rs) | > 2.0 |
Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. purdue.edu While this compound has a moderate boiling point, its nature as a tertiary alcohol makes it susceptible to thermal degradation, specifically dehydration, within the hot GC injector or on the column. morressier.com This can lead to inaccurate quantification and the appearance of artifact peaks corresponding to the resulting alkenes.
To overcome this, derivatization is often employed. The hydroxyl group can be converted to a more stable and volatile ether or ester, such as a trimethylsilyl (B98337) (TMS) ether or an acetate (B1210297) ester. nih.gov This process reduces polarity, prevents on-column degradation, and improves chromatographic peak shape.
GC is exceptionally useful for process monitoring , where it can track the consumption of starting materials and the formation of volatile intermediates or byproducts in the synthesis of this compound. Its high speed and sensitivity allow for near real-time analysis of reaction mixtures.
Interactive Table 7.1.2: Example GC Parameters for Derivatized Analysis
This table outlines potential GC conditions for analyzing the acetylated derivative of this compound for process monitoring.
| Parameter | Value |
| Derivative | Acetic ester |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Hypothetical Retention Time | 12.8 min |
Supercritical Fluid Chromatography (SFC) has emerged as a premier technique for separations in the pharmaceutical industry, particularly for chiral analysis. chromatographyonline.comamericanpharmaceuticalreview.comnih.gov It combines the advantages of both gas and liquid chromatography, using a supercritical fluid, typically carbon dioxide, as the main mobile phase. teledynelabs.comchromatographyonline.com The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiency compared to HPLC. twistingmemoirs.com
SFC is exceptionally well-suited for the high-resolution separation of the enantiomers of this compound. The same types of chiral stationary phases used in HPLC are employed in SFC. The addition of a small percentage of a polar organic solvent, known as a modifier (e.g., methanol, ethanol), is used to adjust solute retention and selectivity. sphinxsai.com The technique is considered a "green" alternative to normal-phase HPLC due to the significant reduction in organic solvent consumption. americanpharmaceuticalreview.com
Interactive Table 7.1.3: Representative SFC Method for Enantiomeric Resolution
This table provides a typical example of an SFC method optimized for the fast and efficient chiral separation of this compound.
| Parameter | Value |
| Column | Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate)) |
| Dimensions | 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Hypothetical Retention Time (Peak 1) | 2.5 min |
| Hypothetical Retention Time (Peak 2) | 3.1 min |
| Analysis Time | < 5 minutes |
Hyphenated Analytical Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the detailed structural characterization of this compound and its related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the detection and identification capabilities of MS. It is the gold standard for identifying unknown volatile and semi-volatile compounds. In the context of this compound, GC-MS would be used to identify byproducts from the synthesis or degradation products, even at trace levels. The mass spectrometer fragments the molecules in a reproducible manner, generating a unique "fingerprint" or mass spectrum for each compound. imreblank.ch For a cyclic tertiary alcohol, characteristic fragmentation would involve the loss of a water molecule (M-18) and cleavage of the cyclohexyl group or the pyran ring. whitman.edu
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for impurity profiling of less volatile compounds. europeanpharmaceuticalreview.com It provides molecular weight information for each peak separated by the HPLC system, enabling the rapid identification of process-related impurities and degradation products. nih.gov For compounds like this compound that lack a strong UV chromophore, MS provides a sensitive and universal means of detection.
Interactive Table 7.2.1: Predicted Key Mass Fragments for this compound in GC-MS (Electron Ionization)
This table shows the predicted major fragments based on the known fragmentation patterns of cyclic alcohols. The molecular weight of the parent compound is 184.28 g/mol .
| m/z (mass-to-charge ratio) | Predicted Fragment Identity |
| 184 | Molecular Ion (M+) - likely weak or absent |
| 166 | [M - H₂O]+ (Loss of water) |
| 101 | [M - C₆H₁₁]+ (Loss of cyclohexyl radical) |
| 83 | [C₆H₁₁]+ (Cyclohexyl cation) |
| 57 | Ring cleavage fragment (e.g., [C₄H₉]+) |
While mass spectrometry provides molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the precise chemical structure, including connectivity and stereochemistry. Integrating MS and NMR provides a comprehensive picture for the analysis of complex mixtures.
This integration is often performed "offline." An LC-MS analysis is first performed to identify the masses and retention times of unknown components in a sample of this compound. Subsequently, the separation is repeated, and the fractions corresponding to the peaks of interest are collected. These isolated fractions are then concentrated and analyzed by high-field NMR to obtain detailed structural information. This combination is particularly powerful for definitively identifying novel synthesis byproducts or complex degradation products for which no reference standards exist.
Interactive Table 7.2.2: Complementary Information from MS and NMR
| Technique | Information Provided | Application to this compound Analysis |
| Mass Spectrometry (MS) | Molecular Weight, Elemental Formula (with HRMS), Fragmentation Pattern | Confirms MW of 184.28; helps identify impurities by their mass. |
| NMR Spectroscopy | Atom Connectivity (¹H, ¹³C), Stereochemistry (NOE), Functional Groups | Confirms the cyclohexyl and tetrahydropyran-4-ol structure; can distinguish between cis/trans isomers if other substituents are present. |
Quantitative Methodologies for Reaction Monitoring and Yield Determination
The accurate quantification of this compound is essential for monitoring the progress of its synthesis and for the precise determination of the final product yield. Methodologies for this purpose can be broadly categorized into real-time spectroscopic techniques, ideal for in-process control, and offline chromatographic techniques, which provide high accuracy for final yield assessment.
Spectrophotometric and Spectroscopic Quantitation Methods
Spectroscopic methods offer the significant advantage of providing real-time, in-situ measurements, which are invaluable for monitoring reaction kinetics, identifying the reaction endpoint, and ensuring process safety, particularly in exothermic reactions like the Grignard synthesis commonly used to produce tertiary alcohols. mt.com
In-Situ Reaction Monitoring (FTIR & NIR Spectroscopy)
The synthesis of this compound, often achieved via the Grignard reaction between cyclohexylmagnesium halide and tetrahydro-4H-pyran-4-one, can be effectively monitored using Fourier-Transform Infrared (FTIR) and Near-Infrared (NIR) spectroscopy. acs.orgacs.org These Process Analytical Technology (PAT) tools can be implemented using immersion probes or flow cells, allowing for continuous analysis of the reaction mixture without the need for sampling. acs.orgresearchgate.net
The monitoring strategy relies on tracking the concentration changes of key species over time:
Reactant Consumption: The carbonyl (C=O) stretching band of the starting material, tetrahydro-4H-pyran-4-one, is a strong and distinct peak in the mid-IR spectrum. The decrease in the intensity of this peak is directly proportional to the consumption of the ketone. mt.com
Product Formation: The formation of the magnesium alkoxide intermediate, and subsequently the this compound product after hydrolysis, can be tracked by the appearance of new spectral features, such as C-O stretching bands, and the disappearance of the reactant's characteristic peaks. mt.comacs.org
By developing a chemometric model (e.g., Projection to Latent Structures, PLS) from a series of calibration experiments, the spectral data can be converted into real-time concentration profiles of reactants and products. acs.org This allows for precise control over reactant addition rates, helps maintain optimal stoichiometric ratios to minimize impurity formation, and accurately determines the point of reaction completion. acs.orgresearchgate.net
Table 1: Comparison of Spectroscopic Methods for Real-time Reaction Monitoring
| Feature | FTIR Spectroscopy | NIR Spectroscopy |
|---|---|---|
| Principle | Measures absorption of mid-infrared radiation, corresponding to fundamental molecular vibrations. | Measures absorption of near-infrared radiation, corresponding to molecular overtone and combination bands. |
| Application | Tracks specific functional groups (e.g., C=O of the ketone reactant). mt.com | Provides quantitative analysis of multiple components in the reaction mixture. acs.org |
| Advantages | High specificity for functional groups, providing clear structural information. mt.com | Can be used with fiber-optic probes for remote and in-situ measurements in harsh environments. acs.orgresearchgate.net |
| Considerations | Water absorption can interfere; may require specialized probes (e.g., ATR) for aqueous or highly absorbing mixtures. | Requires robust chemometric models (PLS) for accurate quantification due to complex, overlapping spectra. acs.org |
Offline Spectrophotometric Quantitation (UV-Vis)
For determining the final yield after the reaction is complete and the product is isolated, offline spectrophotometric methods can be employed. As this compound lacks a strong chromophore for direct UV-Vis analysis, quantitation typically requires a derivatization step to produce a colored or UV-active compound.
One such approach involves the reaction of tertiary alcohols with specific reagents to form a chromophoric product. For instance, a method developed for other tertiary alcohols uses a vanillin-sulfuric acid reagent, which produces a colored complex upon heating. jst.go.jp The absorbance of the resulting solution is measured at its maximum absorption wavelength (λmax), and the concentration is determined using a calibration curve prepared from standards of known concentration. jst.go.jp Another method involves the conversion of the tertiary alcohol to an alkyl iodide, which can then be quantified by UV spectrophotometry. acs.org
Table 2: Hypothetical Calibration Data for Spectrophotometric Analysis of a Derivatized Tertiary Alcohol
| Standard Concentration (µg/mL) | Absorbance at λmax |
|---|---|
| 10 | 0.152 |
| 20 | 0.305 |
| 40 | 0.610 |
| 60 | 0.914 |
Chromatographic Quantitation Techniques (e.g., external standard, internal standard approaches)
Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and accurate techniques for the final quantification of this compound. These separation methods provide high resolution and sensitivity, allowing for the accurate determination of the product's purity and concentration in the final reaction mixture or isolated product.
External Standard (ES) Calibration
The external standard method is a straightforward approach for quantification. azdhs.govchromatographyonline.com It involves creating a calibration curve by analyzing a series of standards containing known concentrations of pure this compound. youtube.com The peak area (or height) from the chromatogram of each standard is plotted against its concentration. azdhs.gov The resulting linear regression equation is then used to calculate the concentration of the compound in an unknown sample based on its measured peak area.
The primary disadvantage of this method is its susceptibility to variations in injection volume. malariaworld.org Modern autosamplers have significantly improved injection precision, making external standardization a reliable and widely used technique. chromforum.org
Table 3: Example of External Standard Calibration Data for GC Analysis
| Standard Concentration (mg/mL) | Peak Area |
|---|---|
| 0.1 | 50,000 |
| 0.2 | 102,000 |
| 0.5 | 255,000 |
| 1.0 | 515,000 |
| 2.0 | 1,025,000 |
Resulting Equation: Peak Area = 510,000 * Concentration + 5,000 (R² = 0.9998)
Internal Standard (IS) Calibration
The internal standard method is often considered more robust as it corrects for potential variations in sample preparation, injection volume, and instrument response. researchgate.netresearchgate.net In this technique, a fixed amount of a different compound, the internal standard, is added to every standard and sample. researchgate.net The calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the analyte's concentration. 50megs.com
The key to a successful internal standard method is the selection of an appropriate IS. The ideal internal standard should be:
Chemically similar to the analyte (e.g., another cyclic alcohol or ether not present in the sample).
Well-resolved from the analyte and any other components in the chromatogram. windows.net
Stable and non-reactive with the sample components.
For the GC analysis of this compound, a suitable internal standard might be another high-boiling point alcohol like n-dodecanol or a cyclic ether of similar polarity, provided it is not already present in the sample matrix. This approach is particularly valuable when analyzing crude reaction mixtures or during multi-step workup procedures where sample loss may occur. researchgate.netresearchgate.net
Table 4: Example of Internal Standard Calibration Data for GC Analysis
| Analyte Conc. (mg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 0.1 | 50,500 | 405,000 | 0.125 |
| 0.2 | 101,000 | 403,000 | 0.251 |
| 0.5 | 254,000 | 406,000 | 0.626 |
| 1.0 | 512,000 | 404,000 | 1.267 |
| 2.0 | 1,028,000 | 405,000 | 2.538 |
Resulting Equation: Area Ratio = 1.27 * Concentration + 0.001 (R² = 0.9999)
Future Research Directions and Emerging Opportunities for 4 Cyclohexyltetrahydro 2h Pyran 4 Ol
Development of Novel and More Efficient Stereoselective Synthetic Pathways
The synthesis of 4-Cyclohexyltetrahydro-2H-pyran-4-ol with precise control over its stereochemistry is a fundamental challenge that opens avenues for its application in fields where chirality is crucial. Future research will likely focus on developing more efficient and stereoselective synthetic routes.
One promising approach is the asymmetric Prins cyclization. organic-chemistry.orgnih.gov This reaction, involving the condensation of a homoallylic alcohol with an aldehyde, can be catalyzed by chiral Brønsted or Lewis acids to induce high levels of enantioselectivity. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of a cyclohexyl-containing aldehyde with a suitable homoallylic alcohol.
Another avenue lies in the stereoselective addition of organometallic reagents to a precursor ketone, tetrahydro-4H-pyran-4-one. The use of chiral catalysts or auxiliaries in conjunction with organometallic reagents such as Grignard or organolithium compounds could afford the desired stereoisomer with high selectivity.
Biocatalysis also presents a green and highly selective alternative. mdpi.comnih.govmagtech.com.cn The use of ketoreductases, a class of enzymes, for the asymmetric reduction of a precursor ketone could yield the chiral alcohol with excellent enantiomeric excess. mdpi.com This method offers mild reaction conditions and high selectivity, aligning with the principles of sustainable chemistry. mdpi.com
| Synthetic Method | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |
|---|---|---|---|
| Asymmetric Prins Cyclization | Chiral Brønsted/Lewis Acids | High stereocontrol, convergent synthesis | Substrate synthesis, catalyst cost |
| Organometallic Addition to Ketone | Chiral Ligands/Auxiliaries | Well-established methodology | Control of diastereoselectivity |
| Biocatalytic Reduction | Ketoreductases (KREDs) | High enantioselectivity, green conditions | Enzyme screening and optimization |
Exploration of Unprecedented Reaction Pathways and Reactivity Patterns for the Compound
The tertiary alcohol functional group in this compound is a key site for exploring novel reactivity. Future research is expected to delve into transformations that leverage this structural feature.
Dehydration reactions of the tertiary alcohol could lead to the formation of various unsaturated pyran derivatives. libretexts.org Depending on the reaction conditions, either endocyclic or exocyclic double bonds could be formed, providing access to a new class of compounds with potentially interesting biological or material properties.
Substitution reactions at the tertiary carbon, though challenging, could be explored using specialized reagents and conditions. libretexts.org This could involve the conversion of the hydroxyl group into a better leaving group, followed by nucleophilic substitution to introduce a range of functionalities.
Ring-opening reactions of the tetrahydropyran (B127337) moiety, initiated by the functionalization of the tertiary alcohol, could provide access to complex acyclic structures with multiple stereocenters. Such transformations would be valuable in the synthesis of natural products and other complex organic molecules.
| Reaction Type | Potential Reagents | Expected Product Class | Research Significance |
|---|---|---|---|
| Dehydration | Acid catalysts (e.g., H₂SO₄, TsOH) | Unsaturated pyrans | Access to novel alkenes |
| Substitution (Sₙ1-type) | HX, SOCl₂, PBr₃ | 4-halo-4-cyclohexyltetrahydropyrans | Introduction of new functional groups |
| Ring-Opening | Strong Lewis acids, reducing agents | Functionalized acyclic ethers | Synthesis of complex molecules |
| Oxidation | Specialized oxidizing agents for tertiary alcohols | Ring-opened or rearranged products | Exploration of C-C bond cleavage |
Expansion of Applications in Advanced Materials Science and Chemical Engineering
The unique combination of a rigid cyclohexyl group and a polar tetrahydropyran ring suggests that this compound could be a valuable building block in materials science.
In polymer chemistry, it could be explored as a monomer or a modifying agent. Its incorporation into polymer chains could enhance thermal stability, and mechanical properties, and influence the polarity and solubility of the resulting materials. The hydroxyl group also provides a handle for further functionalization of the polymer.
The compound and its derivatives could also find applications as specialty solvents. The tetrahydropyran moiety is known to be a good solvent for a range of organic compounds and polymers, and its resistance to ring-opening under certain acidic conditions makes it a robust alternative to other cyclic ethers like tetrahydrofuran. rsc.org The cyclohexyl group would modulate its solubility properties.
Furthermore, the chiral nature of the molecule could be exploited in the development of chiral stationary phases for chromatography or as a component in chiral liquid crystals.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and discovery. research.googlenih.govchemrxiv.org For a molecule like this compound, these technologies can be applied in several ways.
Machine learning models can be trained to predict the properties of this compound and its derivatives, such as their solubility, reactivity, and potential biological activity. nih.govchemrxiv.org This can help to prioritize synthetic targets and guide the design of new materials with desired characteristics.
Furthermore, AI can be used to optimize reaction conditions for the synthesis and transformation of this compound. By systematically varying parameters such as temperature, catalyst loading, and solvent, machine learning algorithms can identify the optimal conditions to maximize yield and selectivity, saving time and resources.
Investigation of Sustainable and Environmentally Benign Chemical Transformations Involving this compound
The principles of green chemistry are increasingly important in chemical research and industry. mdpi.com Future work on this compound will likely focus on developing more sustainable and environmentally friendly processes.
This includes the use of renewable starting materials for its synthesis. For instance, tetrahydropyran itself can be derived from biomass. rsc.org Exploring synthetic routes that utilize bio-based feedstocks would significantly improve the green credentials of this compound.
The development of catalytic reactions that minimize waste and energy consumption is another key area. This could involve the use of highly efficient and recyclable catalysts, as well as performing reactions in greener solvents such as water or bio-derived solvents. rsc.org
Biocatalysis, as mentioned earlier, is a powerful tool for sustainable chemistry. nih.govmagtech.com.cn The use of enzymes for the synthesis and modification of this compound can lead to highly selective transformations under mild conditions, reducing the environmental impact of the chemical processes. mdpi.commdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Cyclohexyltetrahydro-2H-pyran-4-OL, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as acid-catalyzed cyclization of cyclohexyl-substituted diols or epoxide ring-opening followed by oxidation. Key steps include:
- Catalyst Selection : Use of Lewis acids (e.g., BF₃·OEt₂) to promote cyclization .
- Temperature Control : Reactions are conducted at 60–80°C to balance yield and byproduct formation .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (2-propanol) are used to isolate the compound .
- Optimization : Reaction efficiency is monitored via TLC and NMR spectroscopy to adjust solvent polarity and catalyst loading .
Q. How is the molecular structure of this compound characterized?
- Methodological Answer :
- X-ray Crystallography : Reveals a chair conformation for the tetrahydropyran ring, with the cyclohexyl group in an equatorial position. Key parameters include ring-puckering angles (θ = 176.6°, φ₂ = 159°) and O–H⋯O hydrogen bonding networks .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions, while MS validates molecular weight (e.g., [M+H]+ = 213.32 g/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
